Desmethylsertraline is an active metabolite of the selective serotonin reuptake inhibitor sertraline, which is widely used in the treatment of depression, anxiety disorders, and other mood disorders. This compound is characterized by its reduced potency compared to its parent drug, primarily due to its lower efficacy in blocking serotonin reuptake.
Desmethylsertraline is produced through the metabolic N-demethylation of sertraline, primarily in the liver. This metabolic process involves the removal of a methyl group from the sertraline molecule, resulting in desmethylsertraline, which has been shown to have significantly less potency in inhibiting serotonin reuptake compared to sertraline itself .
Desmethylsertraline belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs). It is classified under the broader category of antidepressants and is specifically recognized for its role as a pharmacologically active metabolite.
The synthesis of desmethylsertraline can be achieved through various organic synthesis methods. The most common approach involves conventional chemical synthesis techniques that facilitate the removal of the methyl group from sertraline.
Desmethylsertraline's molecular structure can be described as follows:
The retention time for desmethylsertraline during HPLC analysis typically ranges around 15.0 minutes under optimized conditions .
The metabolic pathways are primarily facilitated by cytochrome P450 enzymes, particularly CYP2D6, which play a crucial role in the metabolism of many SSRIs .
Desmethylsertraline is primarily studied for its role as a metabolite in pharmacokinetic studies related to sertraline therapy. Understanding its properties helps inform dosage adjustments and therapeutic monitoring in clinical settings.
Desmethylsertraline (DMS), systematically named (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a monodemethylated metabolite of the antidepressant sertraline. Its molecular formula is C₁₆H₁₅Cl₂N, with a molar mass of 292.20 g·mol⁻¹ [2] [4]. The compound features two chiral centers, rendering stereochemistry critical to its biological activity. The pharmacologically active configuration is the cis-(1S,4S) enantiomer, while its stereoisomer, dasotraline, exhibits distinct pharmacokinetic properties [2] [6]. The crystalline structure comprises a naphthalene backbone linked to a 3,4-dichlorophenyl ring and a primary amine group, enabling specific binding interactions with monoamine transporters [4] [6].
Property | Value | |
---|---|---|
IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Molecular Formula | C₁₆H₁₅Cl₂N | |
Molar Mass | 292.20 g·mol⁻¹ | |
CAS Number | 87857-41-8 | |
Chiral Centers | Two (1S,4S) | |
SMILES Notation | [H][C@]1(N)CCC@@(C₂=CC(Cl)=C(Cl)C=C₂)C₂=CC=CC=C12 | [4] |
In Vivo Metabolic Derivation
Desmethylsertraline is primarily formed in humans via hepatic metabolism of sertraline through N-demethylation. This process involves multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [3]. No single enzyme contributes >35% to this metabolism, highlighting the reaction's complexity. At therapeutic sertraline concentrations, CYP2B6 and CYP2D6 dominate demethylation, while higher substrate concentrations engage CYP2C9 and CYP3A4 [3]. Subsequent deamination by CYP3A4, CYP2C19, MAO-A, or MAO-B yields α-hydroxy sertraline ketone, which undergoes glucuronidation prior to excretion [3].
Chemical Synthesis
Laboratory-scale synthesis employs two principal routes:
Method | Conditions | Yield/Purity | |
---|---|---|---|
Reductive Amination | NH₃, NaBH(OAc)₃, CH₂Cl₂, 25°C | >85%, >99% ee | |
Hydrogenolysis | Pd/C, H₂ (3–5 bar), ethanol | 70–75% | |
Enzymatic Demethylation | CYP450 isoforms, NADPH cofactor | Varies by enzyme kinetics | [3] [6] |
Basic Properties
Desmethylsertraline is a lipophilic solid with a calculated logP of 4.92 (indicating high lipid solubility) and a pKa of 9.52 (reflecting its weak basic nature) [4]. It is sparingly soluble in water (0.0979 mg/mL) but freely soluble in organic solvents like ethanol and dichloromethane [4] [6]. The crystalline form exhibits stability under standard storage conditions (25°C, dry environment), though solutions degrade under strong UV light due to photosensitivity of the dichlorophenyl moiety [6].
Analytical Characterization
Stability Challenges
The compound undergoes pH-dependent degradation:
Property | Value | Method | |
---|---|---|---|
logP (octanol-water) | 4.92 | ALOGPS prediction | |
pKa | 9.52 | Spectrophotometric | |
Water Solubility | 9.79 × 10⁻⁵ mg/mL (25°C) | Shake-flask method | |
Protein Binding | >98% (albumin) | Equilibrium dialysis | [3] [4] |
UV λmax | 273 nm | HPLC-UV | [7] |
Comprehensive Synonym Table
Synonym | Identifier Type | |
---|---|---|
Desmethylsertraline | Standard Name | |
Norsertraline | Common Alias | |
(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | Systematic IUPAC Name | |
CP 62508 | Experimental Code | |
CP-53261 | Experimental Code | |
CJJ71O9BE8 | UNII Code | |
87857-41-8 | CAS Registry Number | [2] [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7